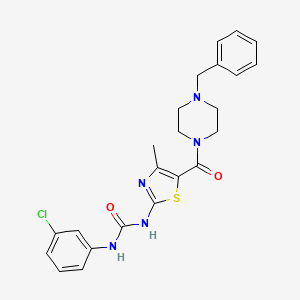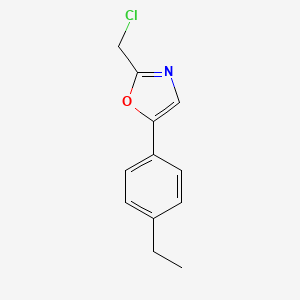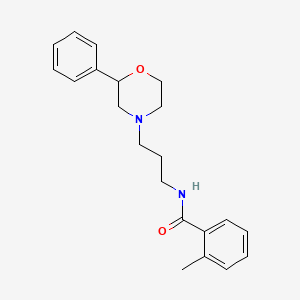![molecular formula C19H16ClIN2OS B2538800 3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide CAS No. 477713-53-4](/img/structure/B2538800.png)
3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide is a useful research compound. Its molecular formula is C19H16ClIN2OS and its molecular weight is 482.76. The purity is usually 95%.
BenchChem offers high-quality 3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Aquatic Toxicity
The environmental consequences of chlorophenols, which share structural similarities with the compound , particularly in their chlorine-substituted aromatic rings, have been extensively reviewed. Chlorophenols are known to exhibit moderate toxic effects on mammalian and aquatic life. These substances demonstrate considerable toxicity to fish upon long-term exposure. Their environmental behavior, including bioaccumulation and persistence, depends significantly on the presence of adapted microflora capable of biodegrading these compounds. This research highlights the importance of understanding the environmental impact and degradation pathways of complex organochlorine compounds, potentially including derivatives like the compound (K. Krijgsheld & A. D. Gen, 1986).
Organic Optoelectronics and OLED Applications
Research into organic optoelectronics has identified the BODIPY platform, related to thiazole and chlorophenyl groups, as a promising material for applications in sensors, organic thin-film transistors, and organic photovoltaics. The development of BODIPY-based organic semiconductors for OLED devices underscores the potential of complex organic molecules, possibly including the compound of interest, in advancing next-generation optoelectronic devices. This suggests a research trajectory where the electro-optical properties of such compounds could be explored for technological applications (B. Squeo & M. Pasini, 2020).
Synthesis and Application in Heterocyclic Chemistry
The compound , featuring a thiazole core, is related to the wide utility of thiazole derivatives in heterocyclic chemistry. The synthesis and reactivity of similar compounds have been leveraged for generating a diverse array of heterocyclic structures, showcasing the synthetic versatility and potential applications of such molecules in developing new pharmaceuticals, agrochemicals, and dyes. This demonstrates the broader relevance of studying compounds with complex heterocyclic frameworks in the synthesis of novel organic molecules (M. A. Gomaa & H. Ali, 2020).
Eigenschaften
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(1-methylpyridin-1-ium-3-yl)prop-2-en-1-one;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN2OS.HI/c1-13-18(17(23)10-5-14-4-3-11-22(2)12-14)24-19(21-13)15-6-8-16(20)9-7-15;/h3-12H,1-2H3;1H/q+1;/p-1/b10-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKUESKKVQCSW-OAZHBLANSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=C[N+](=CC=C3)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=C[N+](=CC=C3)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine](/img/structure/B2538718.png)




![N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2538726.png)

![2-chloro-1-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2538734.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)

![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2538738.png)
![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2538740.png)